2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is an organic compound with the molecular formula C13H13NO2. It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of a carboxylic acid group at the 1-position and a partially hydrogenated carbazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of carbazole derivatives under specific conditions. For example, palladium-catalyzed asymmetric hydrogenation of carbazole can yield the desired tetrahydrocarbazole derivative . Another approach involves the N-acylation of 1,2,3,4-tetrahydrocarbazoles, followed by further functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions using palladium or other suitable catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce fully hydrogenated carbazole derivatives .
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A similar compound with a fully hydrogenated carbazole ring but lacking the carboxylic acid group.
9-Acyl-1,2,3,4-tetrahydrocarbazoles: Compounds with acyl groups at the 9-position, which exhibit different chemical and biological properties.
8-Methyl-2,3,4,9-tetrahydro-1H-carbazole: A methyl-substituted derivative with distinct reactivity and applications.
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLIXPBSNSYURJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587918 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42497-46-1 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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